3-fluoro-N-(4-phenylbutan-2-yl)benzamide
Description
3-Fluoro-N-(4-phenylbutan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-linked 4-phenylbutan-2-yl group. The fluorine atom and the N-substituent play critical roles in modulating electronic properties, solubility, and target interactions, as observed in related compounds .
Synthetic routes for analogous benzamides typically involve coupling fluorinated benzoic acids with amine derivatives using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), followed by purification via crystallization or chromatography . The structural versatility of the N-substituent allows for tailored interactions with biological targets, as exemplified by compounds targeting EGFR (epidermal growth factor receptor), mGlu5 (metabotropic glutamate receptor 5), and GCP II (glutamate carboxypeptidase II) .
Properties
IUPAC Name |
3-fluoro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-13(10-11-14-6-3-2-4-7-14)19-17(20)15-8-5-9-16(18)12-15/h2-9,12-13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVETYJRPGACGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-phenylbutan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-phenylbutan-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-phenylbutan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups on the benzene ring.
Scientific Research Applications
3-fluoro-N-(4-phenylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)
- Substituent: Quinazolinone-methoxy-phenyl group.
- Activity : Demonstrates potent antiproliferative activity against tumor cell lines (IC50 = 0.87–6.42 μM), outperforming Gefitinib, an EGFR inhibitor. Induces apoptosis and G2/M cell cycle arrest in MCF-7 cells.
- Mechanism : Binds to EGFR<sup>wt</sup>-TK via multiple hydrogen bonds, as confirmed by molecular docking .
- ADMET Profile : Favorable pharmacokinetic properties predicted via in silico studies .
VU0366248 (N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide)
3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (VU0409106)
3-Fluoro-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide
4-Fluoro-N-indan-2-yl benzamide
- Substituent : Indan-2-yl group.
- Activity : Used in cardiovascular diseases (e.g., hypertension, angina) due to vasodilatory and anti-ischemic effects .
Physicochemical and Pharmacokinetic Comparisons
<sup>*</sup>LogP values estimated via computational methods.
Impact of Substituents on Activity
- Fluorine Atom : Enhances metabolic stability and electronegativity, improving target binding through dipole interactions .
- N-Substituent: 4-Phenylbutan-2-yl: Likely provides a balance of lipophilicity and steric bulk, optimizing bioavailability. Quinazolinone-methoxy-phenyl (4d): Introduces planar aromaticity for EGFR kinase domain interaction . Thiazolyl (VU0409106): Enhances solubility via heteroaromaticity and hydrogen-bond acceptor capacity .
Polymorphism and Crystallography
The polymorphism of 3-fluoro-N-(3-fluorophenyl)benzamide () highlights the importance of crystallographic studies. Multiple polymorphs exhibit varying thermal stability and dissolution rates, impacting formulation strategies. Similar considerations apply to This compound , where polymorphic forms could influence shelf life and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
